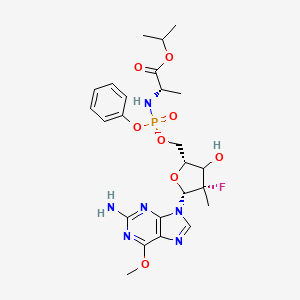

PSI-353661

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32FN6O8P |

|---|---|

Molecular Weight |

582.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29)/t14-,16+,18?,22+,24-,40-/m0/s1 |

InChI Key |

KVCZQFHLXRMEIB-HLSZHXCVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1C([C@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

PSI-353661: A Deep Dive into the Mechanism of Action Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661, a phosphoramidate prodrug of a guanosine nucleotide analog, emerged as a potent inhibitor of the Hepatitis C Virus (HCV). This technical guide provides an in-depth exploration of its mechanism of action, metabolic activation, in vitro efficacy, resistance profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Chain Termination of Viral RNA Synthesis

This compound is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[1][2] The core of its mechanism lies in its ability to act as a chain terminator of nascent viral RNA synthesis.

Following administration, the prodrug this compound undergoes intracellular metabolism to its active triphosphate form, PSI-352666.[3][4] This active metabolite mimics the natural guanosine triphosphate (GTP) and is incorporated into the growing HCV RNA strand by the NS5B polymerase. However, the 2'-C-methyl modification on the ribose sugar of PSI-352666 prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the RNA chain.[5] This premature termination of viral RNA synthesis effectively blocks HCV replication.

A key advantage of this compound is its activity against the S282T substitution in the NS5B polymerase, a mutation that confers resistance to other 2'-substituted nucleoside/nucleotide analogs.[3][6]

Metabolic Activation Pathway

The conversion of the inactive prodrug this compound to the active antiviral agent PSI-352666 is a multi-step intracellular process mediated by host cell enzymes.[4]

The metabolic cascade is initiated by the hydrolysis of the carboxyl ester moiety by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[4] This is followed by a putative nucleophilic attack on the phosphorus atom, leading to the elimination of phenol and the formation of an alaninyl phosphate intermediate.[4] The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid portion. Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield the 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[4] This monophosphate is then sequentially phosphorylated by guanylate kinase and nucleoside diphosphate kinase to the active triphosphate form, PSI-352666.[4]

In Vitro Antiviral Activity

This compound demonstrates potent and broad-spectrum anti-HCV activity across various genotypes in cell-based replicon assays.

| Parameter | HCV Genotype 1b (Wild-Type) | HCV Genotype 1a | HCV Genotype 2a | S282T Mutant Replicon |

| EC50 (nM) | 3.0 ± 1.4[6] | Potent activity reported[7] | Potent activity reported[7] | - |

| EC90 (nM) | 8.0[8] | Potent activity reported[7] | Potent activity reported[7] | 11[8] |

Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays.

Resistance Profile

In vitro resistance selection studies have shown that this compound has a high barrier to resistance.[3][6] While single amino acid changes in the NS5B polymerase were identified, they were not sufficient to confer significant resistance.[6] A combination of three mutations, S15G, C223H, and V321I, was required to achieve a high level of resistance to the compound.[3] Importantly, there is no cross-resistance between this compound and other classes of HCV inhibitors, including other nucleoside/nucleotide analogs.[3]

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using HCV subgenomic replicon assays.

Workflow:

Detailed Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene like firefly luciferase are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Assay Setup: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by non-linear regression analysis of the dose-response curves.

Measurement of Intracellular Triphosphate Levels

The formation of the active triphosphate metabolite, PSI-352666, is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Methodology:

-

Cell Treatment and Lysis: Primary human hepatocytes or other relevant cell lines are incubated with this compound for a specified time. The cells are then washed with cold phosphate-buffered saline (PBS) and lysed with a cold extraction solution (e.g., 70% methanol).

-

Sample Preparation: The cell lysates are centrifuged to pellet cellular debris. The supernatant containing the intracellular metabolites is collected and dried under vacuum.

-

HPLC-MS/MS Analysis: The dried residue is reconstituted in an appropriate buffer and injected into an HPLC-MS/MS system. Separation of PSI-352666 from other cellular components is achieved on a C18 reverse-phase column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of PSI-352666.

-

Quantification: The concentration of PSI-352666 is determined by comparing the peak area to a standard curve generated with known concentrations of the purified triphosphate.

In Vitro Resistance Selection Studies

Methodology:

-

Long-term Culture: HCV replicon-containing cells are cultured in the presence of a fixed, sub-optimal concentration of this compound.

-

Passaging: The cells are passaged every 3-4 days, and the culture medium is replenished with fresh medium containing the drug.

-

Monitoring for Resistance: The emergence of resistant colonies is monitored by observing cell growth in the presence of the drug and by measuring replicon levels.

-

Isolation and Sequencing: Once resistant cell populations are established, total RNA is extracted, and the NS5B coding region is amplified by RT-PCR. The amplified DNA is then sequenced to identify mutations that may confer resistance.

-

Phenotypic Characterization: The identified mutations are introduced into a wild-type replicon construct by site-directed mutagenesis. The resulting mutant replicons are then tested in the replicon assay to confirm their reduced susceptibility to this compound.

Cytotoxicity Assays

The potential for this compound to cause cellular toxicity is assessed using various in vitro assays.

Methodology (MTT Assay):

-

Cell Seeding: Huh-7 or other relevant cell lines are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a period that mirrors the antiviral assays (e.g., 3 to 8 days).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. This compound has been shown to have low cytotoxicity, with IC50 values greater than 80 μM in several cell lines.[8]

Conclusion

This compound is a potent nucleoside analog inhibitor of the HCV NS5B polymerase. Its mechanism of action as a chain terminator, favorable metabolic activation pathway, broad genotypic coverage, and high barrier to resistance made it a significant candidate in the development of direct-acting antivirals for the treatment of Hepatitis C. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar antiviral compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

PSI-353661: A Technical Guide to a Novel Phosphoramidate Prodrug for Hepatitis C Virus

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

PSI-353661 is a phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate, designed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its prodrug nature allows for efficient intracellular delivery of the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step that can limit the efficacy of parent nucleosides.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, metabolic activation, in vitro efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is designed to overcome the poor activity of its parent nucleoside, 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine (PSI-6567), which is a weak inhibitor of HCV replication due to inefficient phosphorylation by cellular kinases.[1] As a phosphoramidate prodrug, this compound effectively delivers the 5'-monophosphate form of the nucleoside into hepatocytes. Following intracellular conversion to its active triphosphate form, PSI-352666, it acts as an alternative substrate for the HCV NS5B polymerase.[2] Incorporation of PSI-352666 into the nascent viral RNA chain leads to chain termination, thereby inhibiting HCV replication.[5]

Data Presentation

In Vitro Anti-HCV Activity

This compound has demonstrated potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[1][3] The following table summarizes its efficacy.

| Compound | HCV Genotype | Assay | EC50 (µM) | EC90 (µM) |

| This compound | 1b | Replicon | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |

| PSI-6567 (Parent Nucleoside) | 1b | Replicon | 22.0 ± 7.7 | 69.2 ± 19.3 |

| INX-08189 | 1b | Replicon | Similar to this compound | Similar to this compound |

| This compound | 1a | Replicon | Potent Activity | - |

| This compound | 2a | Replicon | Potent Activity | - |

Data sourced from Furman et al., 2011.[3]

Activity Against Resistant Variants

A key feature of this compound is its retained activity against HCV replicons harboring mutations that confer resistance to other nucleoside/nucleotide analogs, such as the S282T substitution in NS5B.[1][2]

Cytotoxicity Profile

This compound has exhibited a favorable in vitro safety profile with no significant cytotoxicity observed in various human cell lines at concentrations well above its effective antiviral concentrations.[3]

| Cell Line | Cell Type | CC50 (µM) |

| Huh7 | Human Hepatoma | 80.0 ± 6.0 |

| HepG2 | Human Hepatoma | > 100 |

| CEM | Human T Lymphocyte | > 100 |

| BxPC3 | Human Pancreatic | > 100 |

Data sourced from Furman et al., 2011.[3]

Intracellular Metabolism

The efficiency of a prodrug is determined by its ability to be converted into the active form within the target cells. The table below shows the intracellular triphosphate (TP) levels of the active metabolite of this compound in different cell types.

| Compound | Cell Type | Incubation Time | Intracellular TP Levels (µM) |

| Compound 23 (this compound) | Clone A (Replicon Cells) | 48 h | 0.12 |

| Compound 23 (this compound) | Primary Human Hepatocytes | 24 h | 0.12 |

Data from Chang et al., 2010, where compound 23 is this compound.[4]

In Vivo Metabolite Distribution (Rat Model)

Studies in rats have demonstrated the liver-targeting properties of this compound, with higher concentrations of the active metabolites found in the liver compared to plasma.[6]

| Time Post-dose | Total Metabolites in Liver (nmol/g) | Total Metabolites in Plasma (nmol/mL) | Liver to Plasma Ratio |

| 1 h | 3.5 | 1.0 | 3.5 |

| 6 h | 4.8 | 1.0 | 4.8 |

Data from Chang et al., 2010, referring to compound 23 as this compound.[6]

Mandatory Visualization

Metabolic Activation Pathway of this compound

Caption: Intracellular metabolic cascade of this compound to its active triphosphate form.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of this compound.

Experimental Protocols

HCV Replicon Assay

The anti-HCV activity of this compound is determined using a stable subgenomic HCV replicon cell line, typically derived from Huh-7 human hepatoma cells.[7]

-

Cell Seeding: Huh-7 cells harboring an HCV genotype 1b or other genotype replicon containing a reporter gene (e.g., luciferase) are seeded in 96-well plates.[2]

-

Compound Treatment: Cells are treated with serial dilutions of this compound. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.[2]

-

Incubation: The plates are incubated for a period of 3 to 4 days at 37°C in a 5% CO2 atmosphere.[2][3]

-

Quantification of HCV Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase signal) or by quantifying HCV RNA levels using real-time RT-PCR.

-

Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) and 90% (EC90) is calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The potential cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][8]

-

Cell Seeding: Human cell lines (e.g., Huh7, HepG2, CEM, BxPC3) are seeded in 96-well plates.[3]

-

Compound Treatment: Cells are exposed to various concentrations of this compound for an extended period, typically 8 days, to assess long-term toxicity.[3]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours at 37°C.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.[11]

In Vitro Metabolism in Primary Human Hepatocytes

The intracellular metabolism of this compound is studied in primary human hepatocytes to understand its conversion to the active triphosphate form.[12][13]

-

Hepatocyte Culture: Cryopreserved or fresh primary human hepatocytes are thawed and cultured in suspension or as monolayers.[12]

-

Compound Incubation: Hepatocytes are incubated with this compound at various concentrations and for different time points.[3]

-

Metabolite Extraction: At the end of the incubation, the cells are washed, and intracellular metabolites are extracted using a suitable solvent (e.g., cold methanol or acetonitrile).[14]

-

Sample Analysis: The cell extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound and its metabolites (monophosphate, diphosphate, and triphosphate forms).

-

Data Quantification: The intracellular concentrations of the metabolites are calculated based on a standard curve and normalized to the cell number.[3]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of PSI-353661: A Pro-Drug to Potent Antiviral

An In-depth Technical Guide on the Metabolic Activation Pathway of a Novel Anti-HCV Nucleotide Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation pathway of PSI-353661, a phosphoramidate prodrug of a guanosine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. This compound is designed to efficiently deliver its active triphosphate form into hepatocytes, the primary site of HCV replication, thereby overcoming the limitations of administering the parent nucleoside. This document details the enzymatic cascade responsible for this conversion, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The Rationale for a Prodrug Approach

The parent nucleoside of this compound, 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine, is a poor substrate for cellular kinases, resulting in inefficient phosphorylation to its active triphosphate form.[1] To bypass this rate-limiting step, a phosphoramidate prodrug strategy was employed.[2][3] This approach masks the phosphate group, enhancing cell permeability and facilitating the intracellular delivery of the monophosphorylated nucleoside analog, which can then be efficiently anabolized to the active triphosphate metabolite.[2]

The Multi-Step Metabolic Activation Cascade

The intracellular conversion of this compound to its active form, PSI-352666 (the triphosphate), is a sophisticated, multi-enzyme process. The pathway ensures the targeted release and subsequent phosphorylation of the guanosine nucleotide analog within the host cell.

The metabolic activation of this compound begins with the hydrolysis of the carboxyl ester moiety by Cathepsin A (Cat A) and Carboxylesterase 1 (CES1).[1][4] This is followed by a nucleophilic attack on the phosphorus, leading to the elimination of phenol and the formation of an alaninyl phosphate intermediate, PSI-353131.[1][4] The amino acid moiety is then cleaved by Histidine triad nucleotide-binding protein 1 (Hint 1).[1][4] Subsequently, the methoxy group at the O6-position of the guanine base is hydrolyzed by Adenosine deaminase-like protein 1 (ADAL1) to yield 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.[1][4] This monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside diphosphate kinase is the primary enzyme responsible for the final phosphorylation to the active triphosphate, PSI-352666.[1][4]

Quantitative Analysis of Antiviral Activity and Metabolism

The potent anti-HCV activity of this compound is a direct consequence of the efficient intracellular generation of its active triphosphate form, PSI-352666. The following tables summarize key quantitative data related to its efficacy and metabolic profile.

Table 1: In Vitro Anti-HCV Activity of this compound

| HCV Genotype/Replicon | EC50 (µM) | EC90 (µM) | Reference |

| Genotype 1b (wild-type) | 0.0030 | 0.0085 | [5] |

| Genotype 1b (S282T resistant) | - | 0.011 | [5][6] |

| Genotype 1a (H77) | - | Potent Activity | [1] |

| Genotype 2a (J6/JFH-1) | - | Potent Activity | [1] |

Table 2: In Vitro Activity of the Active Triphosphate (PSI-352666) against HCV NS5B Polymerase

| HCV Genotype | IC50 (µM) |

| 1b | 1.0 ± 0.2 |

| 2a | 4.7 ± 0.6 |

| 3a | 1.3 ± 0.5 |

| 4a | 4.2 ± 0.8 |

| Data from reference[1] |

Table 3: Intracellular Triphosphate (PSI-352666) Levels

| Cell Type | Incubation Time (h) | Intracellular TP Conc. (µM) | Reference |

| Primary Human Hepatocytes | 4 | >50 (maximum concentration) | [6] |

| Primary Human Hepatocytes | 24 | 0.44 mM (from 100 µM this compound) | [5] |

Table 4: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) |

| Huh7 | >80 |

| HepG2 | >80 |

| BxPC3 | >80 |

| CEM | >80 |

| Data from reference[5] |

Key Experimental Protocols

The characterization of the metabolic activation and antiviral activity of this compound relies on a series of specialized in vitro assays. Detailed methodologies for these key experiments are outlined below.

HCV Replicon Assay

This assay is fundamental for evaluating the antiviral efficacy of compounds in a cell-based system that mimics HCV RNA replication.

Methodology:

-

Replicon RNA Preparation: HCV subgenomic replicon plasmids, often containing a reporter gene like firefly luciferase and a selectable marker such as the neomycin phosphotransferase gene, are linearized. In vitro transcription is then performed to generate replicon RNA.

-

Cell Culture and Transfection: Huh-7 human hepatoma cells are cultured to an appropriate density. A defined amount of replicon RNA is introduced into the cells via electroporation.

-

Compound Treatment: Transfected cells are seeded into multi-well plates. Serial dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and compound activity.

-

Quantification of Replication: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The light output is proportional to the level of HCV RNA replication.

-

Data Analysis: The effective concentration (EC50 and EC90) values are calculated by plotting the reporter signal against the compound concentration.

Intracellular Metabolite Analysis

This protocol is designed to quantify the intracellular levels of this compound and its phosphorylated metabolites.

Methodology:

-

Cell Culture and Treatment: Primary human hepatocytes or other relevant cell lines are cultured. The cells are then incubated with radiolabeled this compound for various time points.

-

Metabolite Extraction: The cells are harvested and washed to remove extracellular compound. Intracellular metabolites are extracted using a cold solvent, such as 70% methanol, to quench enzymatic activity.

-

HPLC Analysis: The cell extracts are analyzed by high-performance liquid chromatography (HPLC), typically using an ion-exchange column (e.g., Whatman SAX) to separate the parent drug and its mono-, di-, and triphosphate metabolites.

-

Detection and Quantification: The eluate from the HPLC is passed through a radiometric flow scintillation analyzer to detect and quantify the radiolabeled metabolites. The identity of each metabolite is confirmed by comparing its retention time to that of a synthesized standard.

-

Concentration Calculation: The amount of each metabolite is normalized to the cell number, and intracellular concentrations are calculated based on a predetermined cell volume.

HCV NS5B Polymerase Inhibition Assay

This in vitro biochemical assay directly measures the inhibitory effect of the active triphosphate form (PSI-352666) on the HCV RNA-dependent RNA polymerase (NS5B).

Methodology:

-

Reaction Setup: The assay is performed in a reaction mixture containing a buffer (e.g., MOPS), a divalent cation (e.g., MnCl2), recombinant HCV NS5B polymerase, and a template-primer RNA substrate.

-

Inhibitor Addition: Serial dilutions of PSI-352666 are added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by the addition of a mixture of natural ribonucleoside triphosphates (ATP, GTP, UTP) and a radiolabeled nucleotide (e.g., α-[32P]CTP).

-

Incubation and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature and is then stopped by the addition of EDTA.

-

Product Analysis: The radiolabeled RNA product is separated from unincorporated nucleotides, and the amount of incorporated radioactivity is measured.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of polymerase inhibition against the concentration of PSI-352666.

Conclusion

This compound exemplifies a successful application of prodrug technology to overcome the challenges of nucleoside analog delivery. Its intricate and efficient multi-step metabolic activation pathway ensures the targeted formation of the potent antiviral agent, PSI-352666, within hepatocytes. The robust in vitro anti-HCV activity, favorable cytotoxicity profile, and high intracellular triphosphate levels underscore the potential of this compound. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel nucleotide analogs for the treatment of HCV and other viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PSI-353661: A Nucleotide Analog Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661 is a potent and selective phosphoramidate prodrug of a guanosine nucleotide analog that targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), known as non-structural protein 5B (NS5B). This enzyme is essential for the replication of the viral RNA genome, making it a prime target for antiviral therapy. This compound undergoes intracellular metabolism to its active triphosphate form, PSI-352666, which acts as a chain terminator, thereby inhibiting HCV RNA synthesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate. As a prodrug, it is designed to efficiently enter hepatic cells, the primary site of HCV replication. Once inside the cell, it undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form, PSI-352666.

The metabolic activation of this compound is a sophisticated enzymatic cascade:

-

Initial Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety by Cathepsin A (CatA) and Carboxylesterase 1 (CES1). This is followed by a nucleophilic attack on the phosphorus by the carboxyl group, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite, PSI-353131[1].

-

Amino Acid Removal: The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid portion from the molecule[1][2].

-

Demethoxylation: Subsequently, Adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxyl group at the O6-position of the guanine base, yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate[1][2].

-

Phosphorylation Cascade: The monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside diphosphate kinase is the primary enzyme responsible for the final phosphorylation to the active triphosphate, PSI-352666[1][2].

The active triphosphate, PSI-352666, functions as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it leads to chain termination, effectively halting viral replication. A key advantage of PSI-352666 is its ability to remain active against NS5B polymerases containing the S282T mutation, a common resistance mutation for other nucleoside inhibitors[1][2].

References

The Genesis of a Potent Hepatitis C Inhibitor: A Technical Guide to the Discovery and Development of PSI-353661

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of PSI-353661, a novel phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine monophosphate analogue. Developed for the treatment of Hepatitis C Virus (HCV) infection, this compound demonstrated potent and broad-genotypic activity by targeting the viral NS5B RNA-dependent RNA polymerase. This document details the synthetic chemistry, mechanism of action, metabolic activation, in vitro efficacy, and resistance profile of this promising antiviral agent. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction

The global burden of Hepatitis C Virus (HCV), affecting an estimated 180 million people worldwide, spurred significant research into direct-acting antiviral agents to improve upon the existing standard of care.[1] Nucleoside and nucleotide analogues that target the HCV NS5B polymerase, a crucial enzyme for viral RNA replication, emerged as a promising therapeutic strategy. However, the development of these analogues was often hampered by the inefficient intracellular conversion of the nucleoside to its active triphosphate form.[2] To overcome this, a prodrug approach was employed, leading to the discovery of this compound. This compound is a phosphoramidate prodrug designed to efficiently deliver the active nucleotide monophosphate into hepatocytes, thereby bypassing the rate-limiting initial phosphorylation step.[2][3]

This compound is a single isomer phosphoramidate prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyl-6-methoxyguanosine-5′-monophosphate.[4] It exhibited potent inhibition of HCV replication across multiple genotypes and, significantly, retained activity against viral strains harboring the S282T mutation, a common resistance pathway for other nucleoside inhibitors.[4][5]

Discovery and Synthesis

The discovery of this compound stemmed from the optimization of 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analogues.[1] The parent nucleoside, β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine, showed weak activity in HCV replicon assays, whereas its triphosphate form was a potent inhibitor of the NS5B polymerase.[2] This highlighted the need for an effective prodrug strategy.

General Synthetic Pathway

The synthesis of this compound and related phosphoramidate analogues commenced with a previously reported ribonolactol.[3] A key intermediate, a 6-chloro nucleoside, was prepared to allow for modifications at the 6-position of the purine base.[3][5] The crucial phosphoramidate moiety was then introduced by treating the nucleoside with a phosphorochloridate reagent in the presence of N-methylimidazole.[3][5] This process yielded a mixture of diastereomers at the phosphorus center.[3]

Mechanism of Action and Metabolic Activation

This compound acts as a prodrug that, upon intracellular metabolism, delivers the active 5'-triphosphate metabolite, PSI-352666.[6] This active triphosphate serves as an alternative substrate for the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral RNA synthesis.[6]

Intracellular Metabolic Pathway

The metabolic activation of this compound is a multi-step enzymatic process within the target hepatocytes:

-

Ester Hydrolysis : The process is initiated by the hydrolysis of the carboxylate ester by cellular esterases, such as Cathepsin A (CatA) or Human Carboxylesterase 1 (hCES1).

-

Phosphoramidate Cleavage : The amino acid moiety is then cleaved by Histidine triad nucleotide-binding protein 1 (Hint1).[4]

-

Demethoxylation : The methoxy group at the O6-position of the guanine base is removed by adenosine deaminase-like protein 1 (ADAL1), yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate (PSI-353222).[4][7]

-

Phosphorylation : The monophosphate is subsequently phosphorylated to the diphosphate by guanylate kinase.[4]

-

Final Phosphorylation : Finally, nucleoside diphosphate kinase catalyzes the formation of the active triphosphate, PSI-352666.[4]

In Vitro Efficacy and Cytotoxicity

This compound demonstrated potent and broad-spectrum anti-HCV activity in cell-based replicon assays.[4] A key advantage of this compound was its ability to bypass the initial, often inefficient, phosphorylation step of the parent nucleoside, leading to a greater than 1000-fold increase in potency.[3][5]

Antiviral Activity

| Parameter | HCV Genotype 1b Replicon | S282T Mutant Replicon |

| EC50 (µM) | 0.0030[8] | - |

| EC90 (µM) | 0.0085[8] | 0.011[7][8] |

Cytotoxicity Profile

This compound exhibited a favorable cytotoxicity profile, with minimal effects on cell growth and no significant mitochondrial toxicity observed at concentrations well above its effective antiviral levels.

| Cell Line | IC50 (µM) |

| Huh7 | > 80[8] |

| HepG2 | > 80[8] |

| BxPC3 | > 80[8] |

| CEM | > 80[8] |

In primary human hepatocytes, a 24-hour incubation with this compound resulted in high intracellular concentrations of the active triphosphate form (0.44 mM).[8] Furthermore, treatment with this compound was shown to clear HCV replicon RNA from cells and prevent viral rebound.[4][8]

Resistance Profile

A significant feature of this compound is its activity against HCV replicons harboring the S282T mutation in the NS5B polymerase, a substitution that confers resistance to several other 2'-C-methyl-modified nucleoside analogues.[4][6]

Resistance selection studies revealed a novel mechanism of resistance to 2'-F-2'-C-methylguanosine prodrugs like this compound. A high level of resistance required a combination of three amino acid substitutions in the NS5B protein: S15G, C223H, and V321I.[6][9] Single mutations at these positions were not sufficient to significantly reduce the antiviral activity of this compound.[6][9] Importantly, there was no cross-resistance observed between this compound and other classes of HCV inhibitors.[6]

Experimental Protocols

Anti-HCV Replicon Assay

-

Cell Plating : Huh7 cells harboring the HCV genotype 1b replicon were seeded in 96-well plates.

-

Compound Addition : The following day, cells were treated with serial dilutions of this compound.

-

Incubation : Plates were incubated for 4 days.

-

RNA Quantification : Total cellular RNA was isolated, and the level of HCV replicon RNA was quantified using a real-time RT-PCR assay.

-

Data Analysis : The concentration of the compound required to inhibit 50% (EC50) and 90% (EC90) of viral RNA replication was calculated by non-linear regression analysis.

Cytotoxicity Assay

-

Cell Plating : Various cell lines (Huh7, HepG2, BxPC3, CEM) were seeded in 96-well plates.

-

Compound Addition : Cells were exposed to a range of concentrations of this compound.

-

Incubation : Plates were incubated for 8 days.

-

Viability Assessment : Cell viability was determined using a standard method, such as the MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis : The concentration of the compound that reduced cell viability by 50% (IC50) was determined.

Conclusion

This compound represents a significant advancement in the development of nucleotide analogue inhibitors for HCV. Its design as a phosphoramidate prodrug successfully addressed the challenge of intracellular phosphorylation, leading to potent antiviral activity. The compound's broad genotypic coverage, favorable resistance profile, including activity against the S282T mutant, and low cytotoxicity highlighted its potential as a valuable component of combination therapies for the treatment of chronic HCV infection. The detailed understanding of its synthesis, mechanism of action, and metabolic pathway provides a solid foundation for the rational design of future antiviral prodrugs.

References

- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA [pubmed.ncbi.nlm.nih.gov]

- 7. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]

- 9. Molecular and structural basis for the roles of hepatitis C virus polymerase NS5B amino acids 15, 223, and 321 in viral replication and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-HCV Activity of PSI-353661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that has demonstrated potent and broad-spectrum in vitro activity against the Hepatitis C Virus (HCV).[1][2] As a nucleotide analog, it targets the HCV NS5B polymerase, a critical enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-HCV activity of this compound, including its mechanism of action, efficacy against various HCV genotypes and resistant strains, and cytotoxicity profile. Detailed experimental protocols for key assays and visualizations of the metabolic activation pathway and experimental workflows are also presented to facilitate further research and development.

Mechanism of Action

This compound is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-352666.[3][4] This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide substrate, PSI-352666 is incorporated into the growing viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.[1]

Metabolic Activation Pathway of this compound

The intracellular conversion of this compound to its active triphosphate form involves a multi-step enzymatic process.[3][4]

Caption: Intracellular metabolic activation of this compound.

In Vitro Efficacy

The anti-HCV activity of this compound has been evaluated in various in vitro systems, primarily using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons). The potency of the compound is typically expressed as the 50% effective concentration (EC50) and 90% effective concentration (EC90), which represent the concentrations required to inhibit 50% and 90% of HCV RNA replication, respectively.

Table 1: Anti-HCV Activity of this compound in Replicon Assays

| HCV Genotype | Replicon System | EC50 (nM) | EC90 (nM) | Reference |

| 1a | Subgenomic | 3.0 | 8.5 | [3] |

| 1b | Subgenomic | 3.0 | 8.0 | [5] |

| 2a | Subgenomic | - | - | [3] |

| 1b (S282T mutant) | Subgenomic | 3.0 | 11.0 | [5] |

Data presented as mean values from multiple experiments. "-" indicates data not available.

Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for the virus to develop resistance. Studies have shown that this compound maintains its potency against HCV replicons carrying the S282T mutation in the NS5B polymerase.[1][5] This mutation is known to confer resistance to other classes of nucleoside inhibitors.

Cytotoxicity

Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic window. This compound has demonstrated a favorable cytotoxicity profile in various human cell lines.

Table 2: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Huh-7 | MTT Assay | >100 | [5] |

| HepG2 | MTT Assay | >100 | [5] |

| CEM | MTT Assay | >100 | [5] |

| BxPC-3 | MTT Assay | >100 | [5] |

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

The following sections provide generalized protocols for the key in vitro assays used to evaluate the anti-HCV activity of this compound.

HCV Replicon Assay (Luciferase-Based)

This assay measures the inhibition of HCV RNA replication by quantifying the activity of a reporter gene (luciferase) engineered into the HCV replicon.

Workflow for HCV Replicon Assay

Caption: Generalized workflow for a luciferase-based HCV replicon assay.

Materials:

-

Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Compound Addition: Remove the old medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 and EC90 values using a suitable non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.

Procedure:

-

Cell Seeding: Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.

-

Compound Addition: Add 100 µL of serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Conclusion

This compound is a potent inhibitor of HCV replication in vitro, demonstrating activity against multiple genotypes and key resistant variants. Its favorable cytotoxicity profile suggests a wide therapeutic window. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this and other promising anti-HCV compounds.

References

- 1. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PSI-353661: A Technical Overview of its Potent Anti-HCV Activity Across Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a novel phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate analog. Developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, it has demonstrated significant antiviral activity across multiple HCV genotypes in preclinical studies. This technical guide provides an in-depth overview of this compound's activity, mechanism of action, and the experimental protocols used to characterize its efficacy.

Mechanism of Action and Metabolic Activation

This compound is a liver-targeting prodrug that requires intracellular conversion to its active triphosphate form, PSI-352666, to exert its antiviral effect.[1][2] This multi-step metabolic activation pathway is a key feature of its design, enhancing its potency and cellular permeability.[2][3]

The activation cascade begins with the hydrolysis of the carboxyl ester moiety by cellular esterases such as cathepsin A and carboxylesterase 1 (CES1).[1][2] This is followed by the removal of the amino acid portion by the histidine triad nucleotide-binding protein 1 (HINT1).[1] Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield the 5'-monophosphate.[1] This monophosphate is then sequentially phosphorylated by cellular kinases, guanylate kinase and nucleoside diphosphate kinase, to form the active triphosphate metabolite, PSI-352666.[1] PSI-352666 acts as a chain terminator by competing with the natural nucleotide substrates of the HCV NS5B polymerase, thus inhibiting viral RNA replication.[2][4]

Caption: Metabolic activation of this compound to its active triphosphate form.

In Vitro Activity Against HCV Genotypes

This compound has demonstrated potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[1] The replicon system is a powerful tool for evaluating antiviral compounds, as it allows for the study of viral replication in a controlled cellular environment.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against different HCV genotypes and common resistance-associated variants.

| Genotype | Replicon | EC50 (nM) | EC90 (nM) | Reference |

| 1a | H77 | 10 ± 4 | 30 ± 10 | [1] |

| 1b | Con1 | 3.0 ± 1.4 | 8.5 ± 0.7 | [1] |

| 2a | JFH-1 | 1.0 ± 0.5 | 4.0 ± 2.0 | [1] |

Table 1: Anti-HCV Replicon Activity of this compound

| Genotype | NS5B Mutation | Replicon | Fold Change in EC50 vs. Wild-Type | Reference |

| 1b | S282T | Con1 | 1.1 | [5][6] |

| 1b | S96T/N142T | Con1 | 0.8 | [1] |

Table 2: Activity of this compound Against Resistant HCV Replicons

Notably, this compound retains its potent activity against the S282T mutation in the NS5B polymerase, a key resistance mutation for many nucleoside inhibitors.[3][5][6] This favorable resistance profile suggests a potential advantage in clinical settings. While specific EC50 values for genotypes 3, 4, 5, and 6 are not extensively reported in the provided search results, the literature describes this compound as having "broad genotypic activity".[1]

Experimental Protocols

The characterization of this compound's antiviral activity relies on robust in vitro assays. The following sections detail the general methodologies for the HCV replicon assay and the NS5B polymerase inhibition assay.

HCV Replicon Assay

This cell-based assay is the primary method for determining the efficacy of anti-HCV compounds.

Caption: General workflow for the HCV replicon assay.

Detailed Steps:

-

Cell Culture: Maintain human hepatoma cell lines (e.g., Huh-7 or Lunet cells) that stably express an HCV subgenomic replicon. These replicons typically contain a reporter gene, such as firefly luciferase, for ease of quantification.

-

Assay Plating: Seed the replicon-containing cells into 96-well plates at an appropriate density.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the plated cells. Include appropriate controls (vehicle-only and positive inhibitor controls).

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter replicon is used, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal corresponds to inhibition of HCV replication.

-

Quantitative RT-PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to quantify the levels of HCV RNA.

-

-

Data Analysis: Determine the 50% and 90% effective concentrations (EC50 and EC90) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate metabolite (PSI-352666) to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Detailed Steps:

-

Enzyme and Template Preparation: Purify recombinant HCV NS5B polymerase from various genotypes. Prepare a suitable RNA template-primer.

-

Reaction Mixture: Set up a reaction mixture containing the purified NS5B polymerase, the RNA template-primer, a mixture of the four natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled, and the active triphosphate form of the inhibitor (PSI-352666) at various concentrations.

-

Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or rNTPs and incubate at the optimal temperature for a defined period.

-

Reaction Termination and Product Separation: Stop the reaction and separate the newly synthesized, labeled RNA product from the unincorporated labeled nucleotide using methods like gel electrophoresis or filter-binding assays.

-

Quantification and Data Analysis: Quantify the amount of incorporated label to determine the level of polymerase activity. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of HCV replication with a favorable preclinical profile. Its broad genotypic coverage, particularly its robust activity against the S282T resistance mutant, highlights its potential as a valuable component of future anti-HCV therapeutic regimens. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other next-generation nucleoside/nucleotide analog inhibitors.

References

- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Intracellular Triphosphate Levels of PSI-353661

This technical guide provides a comprehensive overview of the intracellular triphosphate levels of PSI-353661, a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate. Developed for researchers, scientists, and drug development professionals, this document details the metabolic activation, quantitative analysis of the active triphosphate form, and the experimental protocols utilized for these measurements.

Introduction

This compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is designed to efficiently deliver its active metabolite, PSI-352666 (the triphosphate form), into hepatocytes. The efficacy of nucleoside and nucleotide analogs like this compound is critically dependent on the intracellular concentration of their active triphosphate form. This guide focuses on the quantitative aspects of this activation process.

Metabolic Activation of this compound

This compound undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666, within the target hepatocytes. This metabolic pathway is crucial for its antiviral activity.

The metabolism of this compound to its active 5'-triphosphate involves several key enzymatic steps. Initially, the carboxyl ester is hydrolyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by a nucleophilic attack on the phosphorus, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite. Subsequently, the histidine triad nucleotide-binding protein 1 (Hint 1) removes the amino acid moiety. The methoxyl group at the O6-position of the guanine base is then hydrolyzed by adenosine deaminase-like protein 1 (ADAL1), yielding the 5'-monophosphate. This monophosphate is then phosphorylated to the diphosphate by guanylate kinase, and finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate, PSI-352666.[1][2] Both this compound and another nucleotide prodrug, PSI-352938, are metabolized to the same active 5'-triphosphate, PSI-352666.[3][4]

Intracellular Triphosphate Levels of this compound

The intracellular concentration of the active triphosphate, PSI-352666, is a key determinant of the antiviral efficacy of this compound. Studies in primary human hepatocytes have demonstrated the rapid and efficient conversion of this compound to PSI-352666.

Prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine monophosphate have shown significantly greater potency in cell-based replicon assays compared to the parent nucleoside, a result attributed to higher intracellular triphosphate levels.[5][6][7][8] Intracellular phosphorylation studies using this compound in primary human hepatocytes have confirmed its transport into cells and subsequent phosphorylation to the active triphosphate form, PSI-352666.[1] This active metabolite is formed rapidly, reaching a high concentration of over 50 μM after 4 hours of exposure before its levels begin to decline.[1] The predominant metabolite observed when incubating this compound with primary human hepatocytes is the 5'-triphosphate, PSI-352666, which reaches its maximum concentration at approximately 4 hours.[1]

The table below summarizes the time-dependent intracellular concentration of the active triphosphate metabolite, PSI-352666, in primary human hepatocytes following exposure to this compound.

| Time (hours) | Intracellular Concentration of PSI-352666 (µM) |

| 4 | >50 (Peak Concentration) |

Experimental Protocols

The quantification of intracellular nucleoside triphosphates is essential for understanding the pharmacology of nucleotide prodrugs. The following sections detail the methodologies commonly employed for these measurements.

Cell Culture and Drug Incubation

Primary human hepatocytes or relevant cell lines (e.g., Huh-7, HepG2) are cultured under standard conditions. For triphosphate level determination, cells are incubated with a specified concentration of this compound for various time points.

Extraction of Intracellular Metabolites

A common method for extracting intracellular nucleotides involves the use of a cold 6% trichloroacetic acid (TCA) solution.[5] Following cell lysis and protein precipitation, the acid extract is neutralized, often with potassium carbonate.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase ion-pair high-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates.[5]

-

Chromatographic Separation: Separation is typically achieved using a C18 column with a gradient elution.[5]

-

Mobile Phase: The mobile phase often consists of a buffer containing an ion-pairing agent like tetrabutylammonium hydroxide.[5]

-

Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is used to quantify the separated nucleotides.[5]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This method is particularly useful for detecting minute alterations in intracellular nucleotide pools.[6]

-

Sample Preparation: Similar extraction procedures as for HPLC are used.

-

LC Separation: An HPLC system is used for the initial separation of the analytes.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification based on the mass-to-charge ratio of the specific nucleotide triphosphates.

Conclusion

This compound is effectively metabolized to its active triphosphate form, PSI-352666, leading to high intracellular concentrations in hepatocytes. This efficient conversion is a key factor in its potent anti-HCV activity. The methodologies described herein provide a framework for the accurate quantification of these critical intracellular metabolites, which is fundamental for the preclinical and clinical development of nucleotide prodrugs.

References

- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

The Inhibition of Viral RNA Replication by PSI-353661: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661 is a potent phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, designed to combat Hepatitis C Virus (HCV) infection.[1][2] This document provides a comprehensive technical guide on the core mechanism of this compound: the inhibition of viral RNA replication. It details the metabolic activation pathway, presents quantitative data on its antiviral activity and cytotoxicity, outlines the experimental protocols for its evaluation, and describes the genetic basis for potential resistance.

Mechanism of Action: A Prodrug Approach to Viral Inhibition

This compound is a nucleotide analog that requires intracellular conversion to its active triphosphate form, PSI-352666, to exert its antiviral effect.[3][4] This metabolic activation pathway is a multi-step enzymatic process that efficiently delivers the active inhibitor to the site of viral replication.

The process begins with the hydrolysis of the carboxyl ester of this compound, a reaction catalyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by a nucleophilic attack that results in the elimination of phenol and the formation of an alaninyl phosphate metabolite. The histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid moiety. Subsequently, the adenosine deaminase-like protein 1 (ADAL1) hydrolyzes the methoxy group at the O6 position of the guanine base, yielding 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate. This monophosphate is then sequentially phosphorylated by guanylate kinase and nucleoside diphosphate kinase to form the active triphosphate, PSI-352666.[1][2]

The active PSI-352666 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[3][4] By mimicking a natural nucleotide, PSI-352666 is incorporated into the growing viral RNA chain, leading to premature termination and the cessation of viral replication.[5]

Quantitative Assessment of Antiviral Activity and Cytotoxicity

The antiviral potency of this compound has been evaluated in various in vitro systems, demonstrating broad activity against different HCV genotypes and key resistant variants.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

| Compound | HCV Genotype | Assay System | EC50 (µM) | EC90 (µM) |

| This compound | 1b | Replicon | 0.0030 ± 0.0014 | 0.0085 ± 0.0007 |

| PSI-6567 (Parent Nucleoside) | 1b | Replicon | 22.0 ± 7.7 | 69.2 ± 19.3 |

| INX-08189 | 1b | Replicon | Similar to this compound | Similar to this compound |

Data from[1]

Table 2: Activity of this compound against Resistant HCV Replicons

| Compound | Replicon | EC90 (µM) |

| This compound | Wild-Type | 0.008 |

| This compound | S282T Mutant | 0.011 |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay Duration | IC50 (µM) |

| Huh7 | 8 days | > 80 |

| HepG2 | 8 days | > 80 |

| BxPC3 | 8 days | > 80 |

| CEM | 8 days | > 80 |

Data from[7]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for the evaluation of this compound.

HCV Replicon Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

This compound and control compounds.

-

Reagents for quantifying HCV RNA (e.g., via RT-qPCR) or a reporter gene product (e.g., luciferase).

Procedure:

-

Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add the diluted compounds to the cells.

-

Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a 5% CO2 incubator.

-

Quantification of HCV RNA:

-

Lyse the cells and extract total RNA.

-

Perform RT-qPCR to quantify the levels of HCV RNA relative to a housekeeping gene.

-

-

Data Analysis: Calculate the EC50 and EC90 values, which represent the compound concentrations that inhibit HCV RNA replication by 50% and 90%, respectively.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

Materials:

-

Various cell lines (e.g., Huh-7, HepG2, CEM).

-

Appropriate cell culture medium.

-

This compound and control compounds.

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS assay).

Procedure:

-

Cell Plating: Seed the chosen cell lines in 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for an extended period (e.g., 8 days) to assess long-term toxicity.

-

Viability Assessment: Add the viability reagent and measure the signal (e.g., luminescence, absorbance) according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Measurement of Intracellular Triphosphate Levels

This protocol quantifies the formation of the active triphosphate metabolite, PSI-352666, within cells.

Materials:

-

Primary human hepatocytes or other relevant cell lines.

-

[3H]-labeled this compound.

-

Cell lysis buffer.

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS) or a radioactivity detector.

Procedure:

-

Cell Treatment: Incubate cells with [3H]-labeled this compound for various time points.

-

Cell Lysis and Extraction: Wash the cells with cold PBS, lyse them, and extract the intracellular metabolites.

-

HPLC Analysis: Separate the intracellular metabolites using HPLC.

-

Quantification: Quantify the amount of PSI-352666 by detecting the radiolabel or by mass spectrometry.

-

Data Analysis: Determine the intracellular concentration of the active triphosphate over time.

Resistance Profile

While this compound demonstrates potent activity against the S282T mutation, which confers resistance to some other nucleoside analogs, specific resistance-associated substitutions have been identified.[3] In vitro selection studies using HCV genotype 2a replicons have shown that a combination of three mutations in the NS5B polymerase—S15G, C223H, and V321I—is required to confer a high level of resistance to this compound.[3] Notably, single amino acid changes were not sufficient to significantly reduce the drug's activity.[3] Further studies have indicated that there is no cross-resistance between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside/tide analogs.[3][8]

Conclusion

This compound represents a highly effective inhibitor of HCV RNA replication with a favorable in vitro safety profile. Its mechanism as a phosphoramidate prodrug allows for efficient intracellular delivery of the active triphosphate, PSI-352666, which targets the viral NS5B polymerase. The comprehensive data on its antiviral potency, cytotoxicity, and resistance profile underscore its potential as a valuable component in the treatment of Hepatitis C. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and similar antiviral agents.

References

- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Hepatitis C virus nucleotide inhibitors PSI-352938 and this compound exhibit a novel mechanism of resistance requiring multiple mutations within replicon RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]

- 8. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and this compound Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSI-353661 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, which demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HCV replicon assays, a fundamental tool for the evaluation of anti-HCV compounds.

Mechanism of Action

This compound is intracellularly metabolized to its active 5'-triphosphate form, PSI-352666.[1][3] This active metabolite acts as an alternative substrate for the viral NS5B polymerase, leading to chain termination and inhibition of HCV RNA replication.[1] The metabolic activation pathway involves several enzymatic steps, including hydrolysis by cathepsin A and carboxylesterase 1, followed by the action of HINT1 and adenosine deaminase-like protein 1, and subsequent phosphorylations by guanylate kinase and nucleoside diphosphate kinase to form the active triphosphate.[2]

Activity and Resistance Profile

This compound exhibits potent activity against multiple HCV genotypes, including 1a, 1b, and 2a.[2][4] A key advantage of this compound is its activity against replicons harboring the S282T substitution in NS5B, a mutation that confers resistance to other 2'-substituted nucleoside analogs.[1][4]

In vitro resistance selection studies have shown that the development of high-level resistance to this compound is challenging and requires a combination of multiple mutations in the NS5B polymerase.[1] For genotype 2a replicons, a combination of three amino acid changes (S15G/C223H/V321I) was necessary to confer significant resistance.[1][3] Notably, single amino acid changes were insufficient to significantly reduce the activity of the compound.[1] No cross-resistance has been observed with other classes of HCV inhibitors.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound against HCV Replicons

| HCV Genotype/Replicon | EC50 (nM) | Reference |

| Genotype 1b | 3.0 ± 1.4 | [3] |

| Genotype 1a (H77) | Potent activity reported | [4] |

| Genotype 2a (J6/JFH-1) | Potent activity reported | [4] |

| S282T Mutant Replicon | Fully active | [1][4] |

Table 2: Resistance Profile of this compound in Genotype 2a JFH-1 Replicons

| NS5B Mutation(s) | EC50 Fold Change (vs. Wild-Type) | Reference |

| Single mutations (e.g., S15G, C223H, V321I) | Not significant | [1] |

| Triple mutation (S15G/C223H/V321I) | 9.9 - 16.5 | [3][5] |

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination of this compound

This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line.

Materials:

-

HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b or 2a subgenomic replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.[3]

-

Cell Plating: Seed the replicon cells into 96-well plates at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Treatment: After allowing the cells to adhere overnight, replace the culture medium with the medium containing the various concentrations of this compound. Include a "no-drug" control (medium with DMSO only).

-